REACTION_CXSMILES
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[Cl:1][C:2]1[S:6][N:5]=[C:4]([Cl:7])[C:3]=1[C:8]#[N:9].S(=O)(=O)(O)[OH:11]>>[Cl:7][C:4]1[C:3]([C:8]([NH2:9])=[O:11])=[C:2]([Cl:1])[S:6][N:5]=1
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Name
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|
Quantity
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3.7 g
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Type
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reactant
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Smiles
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ClC1=C(C(=NS1)Cl)C#N
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Name
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|
Quantity
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15 mL
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Type
|
reactant
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Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred for 2 h at 110° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 50-mL round-bottom flask, was placed
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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ClC1=NSC(=C1C(=O)N)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |